molecular formula C15H10N6O3S B10885735 3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10885735
M. Wt: 354.3 g/mol
InChI Key: LAQZRGWJEFDDSQ-UHFFFAOYSA-N
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Description

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyridine core . The reaction conditions often include heating in solvents like formic acid or xylene, and the use of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted thienopyridine compounds.

Scientific Research Applications

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and nitrophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10N6O3S

Molecular Weight

354.3 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N6O3S/c16-6-7-5-8-11(17)12(25-15(8)20-13(7)18)14(22)19-9-3-1-2-4-10(9)21(23)24/h1-5H,17H2,(H2,18,20)(H,19,22)

InChI Key

LAQZRGWJEFDDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)[N+](=O)[O-]

Origin of Product

United States

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